molecular formula C22H32O2 B14235366 Docosa-3,7,11,15,19-pentaene-2,21-dione CAS No. 397857-11-3

Docosa-3,7,11,15,19-pentaene-2,21-dione

Cat. No.: B14235366
CAS No.: 397857-11-3
M. Wt: 328.5 g/mol
InChI Key: BKXBLXGHDFKYEW-UHFFFAOYSA-N
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Description

Docosa-3,7,11,15,19-pentaene-2,21-dione is an organic compound with the molecular formula C22H32O2 It is characterized by its long carbon chain with multiple conjugated double bonds and two ketone groups at positions 2 and 21

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of docosa-3,7,11,15,19-pentaene-2,21-dione typically involves the use of organic synthesis techniques to construct the long carbon chain with the desired functional groups. One common method involves the use of Wittig reactions to form the conjugated double bonds, followed by oxidation reactions to introduce the ketone groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents, such as pyridinium chlorochromate.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification methods, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Docosa-3,7,11,15,19-pentaene-2,21-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The conjugated double bonds can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Docosa-3,7,11,15,19-pentaene-2,21-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which docosa-3,7,11,15,19-pentaene-2,21-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds and ketone groups allow it to participate in various biochemical pathways, potentially modulating the activity of key proteins and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Docosane: A saturated hydrocarbon with a similar carbon chain length but lacking the conjugated double bonds and ketone groups.

    Docosapentaenoic acid: An unsaturated fatty acid with multiple double bonds but different functional groups.

Uniqueness

Docosa-3,7,11,15,19-pentaene-2,21-dione is unique due to its combination of conjugated double bonds and ketone groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

397857-11-3

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

docosa-3,7,11,15,19-pentaene-2,21-dione

InChI

InChI=1S/C22H32O2/c1-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(2)24/h3-4,9-12,17-20H,5-8,13-16H2,1-2H3

InChI Key

BKXBLXGHDFKYEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CCCC=CCCC=CCCC=CCCC=CC(=O)C

Origin of Product

United States

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